BenchChemオンラインストアへようこそ!

Fingolimod Hydrochloride

S1P receptor pharmacology receptor selectivity profiling multiple sclerosis research

Fingolimod hydrochloride (FTY720, Gilenya) is an orally bioavailable sphingosine-1-phosphate (S1P) receptor modulator that requires in vivo phosphorylation to its active metabolite, fingolimod-phosphate (fingolimod-P). Fingolimod-P acts as a functional antagonist on S1P receptors 1, 3, 4, and 5, sequestering lymphocytes in secondary lymphoid organs and preventing their egress into the circulation.

Molecular Formula C19H34ClNO2
Molecular Weight 343.9 g/mol
CAS No. 162359-56-0
Cat. No. B1663886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFingolimod Hydrochloride
CAS162359-56-0
Synonyms2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride;  fingolimod;  fingolimod hydrochloride;  FTY 720;  FTY-720;  FTY720;  Gilenia;  gilenya
Molecular FormulaC19H34ClNO2
Molecular Weight343.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl
InChIInChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H
InChIKeySWZTYAVBMYWFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fingolimod Hydrochloride (CAS 162359-56-0) for MS Research: Procurement-Grade S1P Modulator Specifications


Fingolimod hydrochloride (FTY720, Gilenya) is an orally bioavailable sphingosine-1-phosphate (S1P) receptor modulator that requires in vivo phosphorylation to its active metabolite, fingolimod-phosphate (fingolimod-P) [1]. Fingolimod-P acts as a functional antagonist on S1P receptors 1, 3, 4, and 5, sequestering lymphocytes in secondary lymphoid organs and preventing their egress into the circulation [2]. As the first FDA-approved S1P receptor modulator for relapsing forms of multiple sclerosis, fingolimod serves as the foundational reference compound against which all subsequent S1P modulators are benchmarked [3].

Why Fingolimod Hydrochloride Cannot Be Replaced by Newer S1P Modulators Without Protocol Revalidation


Despite shared S1P receptor modulation mechanisms, fingolimod hydrochloride exhibits a fundamentally distinct pharmacological footprint that precludes direct substitution with second-generation agents such as siponimod, ozanimod, or ponesimod [1]. Key non-interchangeable parameters include: requirement for sphingosine kinase-mediated phosphorylation to generate active metabolite (unlike siponimod and ponesimod which are active as administered) [2]; broader receptor engagement profile encompassing S1P3 and S1P4 [1]; extended terminal half-life of 6–9 days versus 19–33 hours for newer agents [3]; and prolonged post-discontinuation lymphocyte recovery of 1–2 months versus approximately 1 week for ponesimod [3]. These differences materially impact washout protocols, cardiac first-dose monitoring requirements, and study design when used as reference comparators [4].

Fingolimod Hydrochloride: Quantitative Differentiation Evidence Versus S1P Modulator Comparators


Fingolimod Hydrochloride Exhibits Broader S1P Receptor Subtype Engagement Profile

Fingolimod-phosphate (active metabolite) binds to and activates S1P1, S1P3, S1P4, and S1P5 receptors with nanomolar potency. In direct EC50 determinations on human S1P receptor subtypes, fingolimod-P showed EC50 values of 1.4 nM (S1P1), 2.9 nM (S1P3), 2.2 nM (S1P4), and 0.86 nM (S1P5) [1]. In contrast, siponimod is selective for S1P1 (EC50 0.39 nM) and S1P5 (EC50 0.98 nM), exhibiting >1,000-fold selectivity over S1P3 and S1P4 [2]. This broader engagement profile of fingolimod-P represents a distinct pharmacological signature that may be therapeutically relevant in contexts where S1P3 and S1P4 modulation is under investigation [3].

S1P receptor pharmacology receptor selectivity profiling multiple sclerosis research

Fingolimod Hydrochloride PK Differentiation: Extended Half-Life Enables Less Frequent Dosing in Research Models

Fingolimod hydrochloride exhibits a substantially longer terminal elimination half-life compared to second-generation S1P receptor modulators. The mean apparent terminal half-life of fingolimod is 6–9 days (144–216 hours) [1], with clearance from blood of 6.3 ± 2.3 L/h [2]. In comparison, siponimod exhibits a half-life of approximately 30 hours, ozanimod 19–22 hours, and ponesimod 22–33 hours [1]. Consequently, time to achieve steady-state pharmacokinetics is 8 weeks for fingolimod versus 6 days for siponimod and 5 days for ponesimod [1]. This extended pharmacokinetic profile has direct implications for washout requirements and for experimental protocols involving drug discontinuation or switching [3].

pharmacokinetics half-life drug clearance MS research

Fingolimod Hydrochloride Cardiac Safety Profile: Quantified Bradycardia Risk Versus Ozanimod

Fingolimod hydrochloride initiation is associated with transient, dose-dependent reductions in heart rate and atrioventricular conduction. The mean heart rate reduction from baseline with fingolimod is 8–10 bpm, compared to 1.2 bpm with ozanimod [1]. Symptomatic bradycardia occurs in 0.6% of fingolimod-treated patients versus 0.1% with placebo [1]. First-degree AV block is observed in 4.7% of fingolimod-treated patients versus 1.6% with placebo, while ozanimod shows first-degree AV block in 0.6% of patients versus 0.2% with interferon β-1a comparator [1]. A matching-adjusted indirect comparison found that ozanimod was associated with lower one-year risks of any adverse event and lower two-year risks of bradycardia and abnormal liver enzymes versus fingolimod [2].

cardiac safety bradycardia AV block first-dose monitoring

Fingolimod Hydrochloride Lymphocyte Recovery Kinetics: Extended Washout Period Relative to Ponesimod

Upon discontinuation of fingolimod hydrochloride, lymphocyte counts return to normal range over a period of 1–2 months (30–60 days), reflecting the extended half-life and prolonged receptor occupancy [1]. In contrast, ponesimod exhibits lymphocyte count recovery within approximately 1 week (7 days) following treatment discontinuation [2]. This difference is attributed to ponesimod's shorter half-life (22–33 hours) and lack of active metabolite formation, enabling more rapid reversibility of pharmacological effects [3]. The absolute lymphocyte count nadir is approximately 500/µL for fingolimod, representing a 70–80% relative reduction from baseline, versus approximately 650/µL for ponesimod (60–70% reduction) [1].

lymphocyte recovery immune reconstitution washout period treatment discontinuation

Fingolimod Hydrochloride CNS Exposure Profile: High Brain Penetration and CNS/Blood Exposure Ratio

Fingolimod hydrochloride readily crosses the blood-brain barrier, with fingolimod-phosphate formed in situ exerting direct effects on neural cells including oligodendrocytes and astrocytes [1]. Preclinical studies in experimental autoimmune encephalomyelitis (EAE) mice demonstrate a CNS/blood drug exposure ratio (CNS/bloodDER) of 20–30 for fingolimod-phosphate [2]. This high CNS exposure ratio contrasts with siponimod, which exhibits a CNS/bloodDER limited to 6–7 in the same EAE model system [2]. Additionally, fingolimod has been shown to rapidly reduce P-glycoprotein activity at the blood-brain barrier, potentially influencing drug delivery to the CNS [3].

CNS penetration blood-brain barrier neuroprotection EAE models

Fingolimod Hydrochloride Commercial Availability: Established Generic Supply Chain with Multiple GMP-Certified Sources

Fingolimod hydrochloride is available from an extensive network of established suppliers following the FDA approval of generic versions beginning December 2019 with Biocon Ltd. [1]. Eighteen suppliers are currently listed for this compound with twenty-one drug master file entries filed with regulatory authorities [1]. The compound is available in pharmaceutical grades (IP/BP/EP/USP) [2] from multiple GMP-certified manufacturers with capacity from laboratory scale (milligrams/grams) to commercial quantities up to 1000 kg [3]. In contrast, newer S1P modulators such as siponimod, ozanimod, and ponesimod remain under active patent protection with restricted commercial availability, limited primarily to single-source or research-use-only supply chains. Current pricing for research-grade fingolimod hydrochloride is approximately $0.05–0.10 per milligram at gram-scale quantities from major suppliers .

procurement generic API GMP manufacturing supply chain research chemicals

Optimal Research and Procurement Applications for Fingolimod Hydrochloride (CAS 162359-56-0)


Preclinical Reference Standard for S1P Modulator Class Benchmarking

Use fingolimod hydrochloride as the established reference compound when characterizing novel S1P receptor modulators or evaluating next-generation compounds. As demonstrated in Section 3, fingolimod's defined receptor engagement profile (S1P1/3/4/5 with EC50 values of 1.4, 2.9, 2.2, and 0.86 nM respectively [1]) and well-characterized pharmacokinetic parameters (6–9 day half-life [2]) provide a robust baseline against which receptor selectivity, efficacy, and safety of new chemical entities can be quantitatively compared. This application is particularly valuable for head-to-head preclinical studies where the broader receptor engagement of fingolimod serves as a positive control for evaluating more selective S1P1/S1P5 compounds.

Large-Scale Preclinical Efficacy Studies Requiring Cost-Effective Multi-Gram Procurement

Select fingolimod hydrochloride for chronic in vivo efficacy studies in EAE models or transplantation research where multi-gram quantities of compound are required for extended dosing regimens. The availability from 18+ suppliers [3] at approximately $0.05–0.10 per milligram for gram-scale quantities enables cost-effective procurement of research-grade material. The established GMP supply chain with capacity up to 1000 kg [4] ensures supply continuity and batch-to-batch consistency essential for multi-year research programs. This procurement advantage is not available for patent-protected newer S1P modulators that remain single-source with restricted research availability.

CNS Penetration and Neuroprotection Mechanism Studies

Deploy fingolimod hydrochloride in studies investigating direct CNS-mediated effects of S1P modulation. The compound's robust CNS/blood exposure ratio of 20–30 in EAE models [5] and demonstrated ability to reduce P-glycoprotein activity at the blood-brain barrier [6] make it the appropriate tool compound for research on neuroprotection, remyelination, and glial cell biology. For studies requiring validation of CNS target engagement or evaluation of direct neural cell effects, fingolimod's high brain penetration profile provides a positive control that S1P1/S1P5-selective compounds with lower CNS exposure ratios (e.g., siponimod CNS/bloodDER of 6–7 [5]) may not adequately replicate.

Washout Protocol Development and Immune Reconstitution Kinetics Modeling

Utilize fingolimod hydrochloride as the model compound for developing and validating treatment discontinuation protocols and immune reconstitution monitoring strategies. The extended lymphocyte recovery time of 1–2 months following cessation [2] provides a robust experimental window for studying the kinetics of immune system recovery, evaluating the timing of subsequent therapies, and assessing the immunogenicity of vaccines administered during the washout period. This application is particularly relevant for clinical trial design and therapeutic sequencing studies where the extended pharmacodynamic effects of fingolimod must be accounted for in protocol development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fingolimod Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.